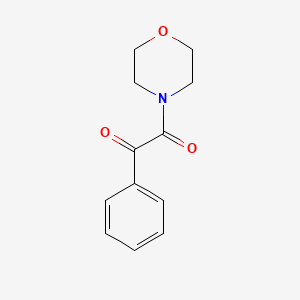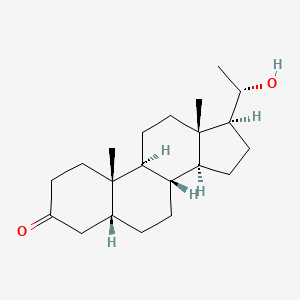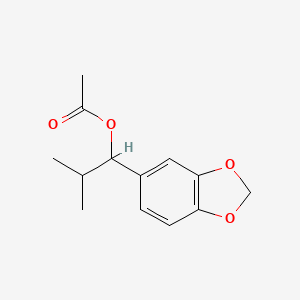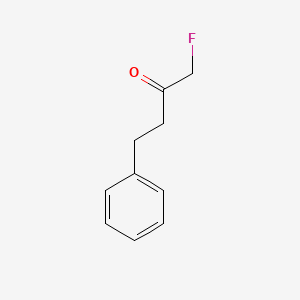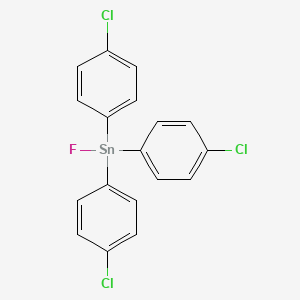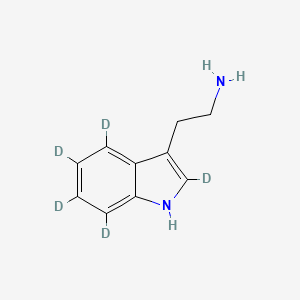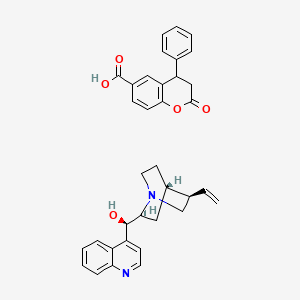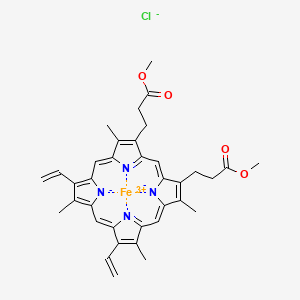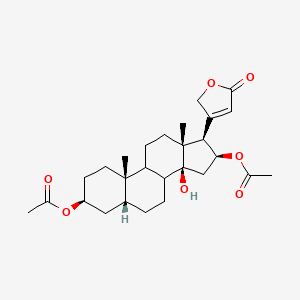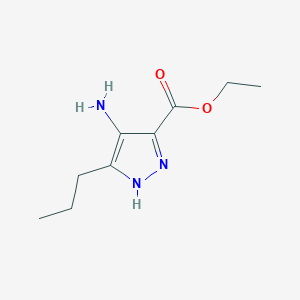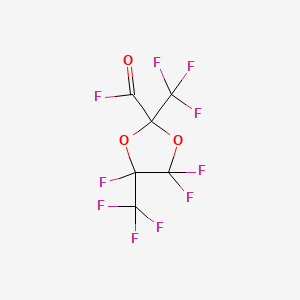
4,4,5-Trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5-Trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride is a fluorinated organic compound known for its unique chemical structure and properties. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are characterized by their high thermal stability, resistance to chemical reactions, and hydrophobic nature. These properties make it valuable in various industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5-Trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride typically involves the fluorination of precursor compounds under controlled conditions. One common method includes the reaction of a suitable dioxolane derivative with fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination or photochemical fluorination, can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4,4,5-Trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with electrophiles, leading to the formation of new carbon-fluorine bonds.
Oxidation and Reduction: While the compound is generally resistant to oxidation and reduction due to its fluorinated nature, specific conditions and reagents can induce these reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Electrophiles: Electrophilic addition reactions may involve reagents such as halogens or hydrogen halides.
Oxidizing and Reducing Agents: Strong oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a fluorinated amide, while addition of a halogen can produce a halogenated derivative.
科学研究应用
4,4,5-Trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s unique properties make it useful in studying the interactions of fluorinated molecules with biological systems.
Medicine: Research into fluorinated pharmaceuticals often involves this compound due to its potential to enhance the stability and bioavailability of drug candidates.
Industry: Its thermal stability and resistance to chemical degradation make it suitable for use in high-performance coatings, lubricants, and sealants.
作用机制
The mechanism by which 4,4,5-Trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride exerts its effects involves interactions with molecular targets and pathways. The compound’s fluorinated nature allows it to form strong bonds with various substrates, influencing their chemical and physical properties. In biological systems, it may interact with enzymes and receptors, altering their activity and function.
相似化合物的比较
Similar Compounds
- 2,2-Bis(trifluoromethyl)-4,5-dichloro-4,5-difluoro-1,3-dioxolane
- 2,2-Bis(trifluoromethyl)-4,5-difluoro-1,3-dioxolane
Uniqueness
Compared to similar compounds, 4,4,5-Trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride stands out due to its higher degree of fluorination, which imparts greater thermal stability and resistance to chemical reactions. This makes it particularly valuable in applications requiring extreme conditions.
属性
CAS 编号 |
7385-65-1 |
|---|---|
分子式 |
C6F10O3 |
分子量 |
310.05 g/mol |
IUPAC 名称 |
4,4,5-trifluoro-2,5-bis(trifluoromethyl)-1,3-dioxolane-2-carbonyl fluoride |
InChI |
InChI=1S/C6F10O3/c7-1(17)2(4(9,10)11)18-3(8,5(12,13)14)6(15,16)19-2 |
InChI 键 |
IHZQVNJWZLTECJ-UHFFFAOYSA-N |
规范 SMILES |
C(=O)(C1(OC(C(O1)(F)F)(C(F)(F)F)F)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3aS,4S,5S,6Z,10Z,11aR)-5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B13416360.png)
